2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine
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Overview
Description
Preparation Methods
The synthesis of 2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxide derivatives, de-benzylated amines, and substituted piperidines .
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . This interaction can lead to potential therapeutic effects in the treatment of neurological disorders .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-4-yl)-N,N-dimethylethanamine can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Another related compound with a similar piperidine core but different substituents, leading to distinct chemical properties and uses.
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H26N2/c1-17(2)11-8-15-9-12-18(13-10-15)14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
InChI Key |
IQXKUKRWMSYULR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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